7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Overview
Description
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound with a fusion of pyrrole and pyrazine rings . It belongs to the class of pyrrolo[1,2-a]pyrazinones, which have been explored extensively for their biological applications.
Molecular Structure Analysis
The molecular structure of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is characterized by a fusion of pyrrole and pyrazine rings . The InChI code for this compound is1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)
. Physical And Chemical Properties Analysis
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a powder with a molecular weight of 213.03 g/mol . It has a melting point of 209-210°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Selected Properties of N-substituted Pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones : This study explored the reactions of methyl α-(2-formyl-1H-pyrrol-1-yl)carboxylates with N-substituted aliphatic 1,2-, 1,3-, and 1,4-diamines to create new pyrrole-containing heterocyclic systems. The paper details the synthesis process and the reduction of these compounds with different reagents, providing insights into the chemical properties of such compounds (Mokrov et al., 2010).
Optical and Thermal Properties
Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives and Investigation of Their Optical and Thermal Properties : This research outlines efficient methods for synthesizing dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives through regio-selective amination reactions. The study extensively investigates the optical properties, thermal properties, and molecular packing of the synthesized compounds, suggesting their potential as promising materials for optoelectronic applications (Meti et al., 2017).
Anti-Inflammatory Applications
Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines : This paper discusses the synthesis of three pyrrolo[1,2-a]pyrazines derivatives and their moderate in vitro anti-inflammatory effects. The study presents the structural characterization of these compounds and their potential as anti-inflammatory agents, showcasing the bioactive nature of pyrrolo[1,2-a]pyrazines (Zhou et al., 2013).
Safety And Hazards
The safety information available indicates that 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTXTSXNQQYKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | |
CAS RN |
1557521-89-7 | |
Record name | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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